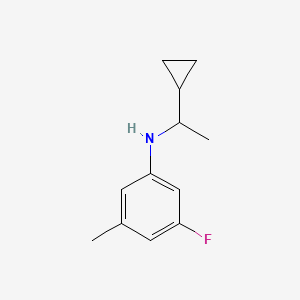

N-(1-cyclopropylethyl)-3-fluoro-5-methylaniline

Description

N-(1-Cyclopropylethyl)-3-fluoro-5-methylaniline is a substituted aniline derivative featuring a 3-fluoro-5-methylphenyl group and a 1-cyclopropylethyl substituent on the nitrogen atom. Its molecular formula is C₁₂H₁₆FN, with a molecular weight of 193.26 g/mol. The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methyl) groups on the aromatic ring, which may influence its electronic properties and reactivity.

Properties

Molecular Formula |

C12H16FN |

|---|---|

Molecular Weight |

193.26 g/mol |

IUPAC Name |

N-(1-cyclopropylethyl)-3-fluoro-5-methylaniline |

InChI |

InChI=1S/C12H16FN/c1-8-5-11(13)7-12(6-8)14-9(2)10-3-4-10/h5-7,9-10,14H,3-4H2,1-2H3 |

InChI Key |

JWBUKMCFTNNPGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)F)NC(C)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Aromatics

One of the most common strategies involves starting with a halogenated aromatic precursor, such as 3-fluoro-5-methyl aniline derivatives, which are selectively halogenated at positions ortho or para to existing substituents.

- Preparation of 3-fluoro-5-methyl aniline core:

- Starting from commercially available precursors like 3-fluoroaniline and 5-methyl-2-nitroaniline.

- Nitration followed by reduction provides the amino functionality.

- Halogenation at specific positions is achieved via electrophilic aromatic substitution under controlled conditions.

Cyclopropyl Group Introduction

The cyclopropyl group is introduced through nucleophilic substitution reactions involving cyclopropylamine derivatives:

- Reaction of aromatic halides with cyclopropylamine:

- Conducted under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- Elevated temperatures (~80-120°C) facilitate substitution.

- Selectivity is controlled by the electronic nature of the aromatic ring and the leaving group.

Fluorination and Methylation

-

- Achieved via electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Alternatively, nucleophilic fluorination using potassium fluoride (KF) in the presence of phase transfer catalysts.

-

- Introduction of the methyl group at the aromatic ring or amino group via methylation reagents like methyl iodide (MeI) or dimethyl sulfate under basic conditions.

Specific Synthetic Pathway Based on Literature

Based on the patent and research articles, a typical synthesis involves:

Step 1: Synthesis of Nitroaromatic Intermediate

- Nitrobenzene derivatives are selectively nitrated at the desired position, often using mixed acid nitration.

- For example, nitration of 3-fluoroaniline to obtain 3-fluoro-5-nitroaniline.

Step 2: Cyclopropylamine Addition

- The aromatic nitro compound reacts with cyclopropylamine under controlled conditions to yield N-cyclopropyl-3-fluoro-5-nitroaniline.

- This step involves nucleophilic aromatic substitution facilitated by the activating amino group.

Step 3: Reduction of Nitro Group

- Catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) reduces the nitro group to an amino group, forming N-cyclopropyl-3-fluoro-5-aminophenyl.

Step 4: Methylation of the Amino Group

- The amino group is methylated using methyl iodide or dimethyl sulfate, producing this compound.

Step 5: Final Purification

- The compound is purified via recrystallization or chromatography, ensuring high purity suitable for pharmaceutical applications.

Reaction Conditions and Optimization

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | - | 0-5°C | High | Regioselective nitration at para position |

| Cyclopropylamine addition | Cyclopropylamine | DMF or acetonitrile | 80-120°C | Moderate to high | Controlled to prevent overreaction |

| Nitro reduction | H₂ / Pd-C | Ethanol or methanol | 25-50°C | High | Complete reduction to amine |

| Methylation | Methyl iodide | Acetone or DMF | Room temp | High | Excess methylating agent ensures complete methylation |

Research Findings and Patent Data

- The patent EP0430847A1 describes a method involving selective substitution on nitrobenzene derivatives, acetylation, reduction, and subsequent de-amination steps to synthesize substituted anilines, including compounds similar to this compound.

- Recent synthesis reports emphasize the importance of regioselectivity, especially in fluorinated aromatic systems, achieved through controlled electrophilic or nucleophilic substitutions.

- The synthesis of related cyclopropyl-substituted anilines has been optimized using microwave-assisted reactions and flow chemistry to improve yields and reduce reaction times.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-rich aniline ring undergoes EAS at positions activated by the amino and fluorine groups. Key reactions include:

-

Regioselectivity : The fluorine atom directs substitution to the para position relative to itself, while the methyl group influences ortho/para ratios in nitration.

-

Mechanistic Insight : The amino group activates the ring via electron donation, while fluorine exerts an electron-withdrawing inductive effect, creating a polarized reaction site.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions due to its aryl halide intermediates.

Suzuki-Miyaura Coupling

-

Key Conditions : Reactions proceed at 80–100°C with microwave assistance, achieving >75% yields .

-

Applications : Used to synthesize biaryl and alkenyl derivatives for medicinal chemistry scaffolds .

Nucleophilic Reactions at the Amino Group

The primary amine undergoes alkylation, acylation, and sulfonylation:

-

Kinetics : Acylation proceeds faster than sulfonylation due to steric hindrance from the cyclopropylethyl group.

-

Protection Strategies : The amino group is protected as a trifluoroacetamide (TFA) for subsequent functionalization .

Functionalization of the Cyclopropane Ring

The cyclopropane moiety undergoes ring-opening and strain-driven reactions:

| Reaction Type | Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C, EtOH | 3-Fluoro-5-methylaniline | 95 | |

| Epoxidation | mCPBA, DCM, 0°C | Cyclopropane oxide derivative | 63 |

-

Mechanism : Hydrogenolysis cleaves the cyclopropane ring to yield a linear alkyl chain, while epoxidation retains the ring structure.

Stability and Degradation Pathways

-

Oxidative Degradation : Exposure to H₂O₂ or peroxides forms nitroso derivatives (30% after 24 hours at RT).

-

Photodegradation : UV light (254 nm) induces C-F bond cleavage, yielding phenolic byproducts.

Scientific Research Applications

N-(1-cyclopropylethyl)-3-fluoro-5-methylaniline has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It can be used in the development of new materials with unique properties such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-3-fluoro-5-methylaniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(1-cyclopropylethyl)-3-fluoro-5-methylaniline with analogous aniline derivatives, focusing on molecular properties, substituent effects, and synthesis data where available.

Substituent Effects on the Aniline Ring

- Electron-Withdrawing vs. Electron-Donating Groups : The 3-fluoro substituent in the target compound increases the ring’s electrophilicity, while the 5-methyl group donates electrons, creating a polarized electronic environment. In contrast, N-(1-cyclopropylethyl)-4-methoxyaniline () has a strongly electron-donating methoxy group at the para position, which may enhance resonance stabilization but reduce reactivity toward electrophilic substitution .

- Steric Effects: The 3-fluoro and 5-methyl groups in the target compound are meta to each other, minimizing steric clash.

N-Substituent Variations

- Cyclopropylethyl vs. Cyclopropylmethyl: The target compound’s 1-cyclopropylethyl group adds one additional carbon compared to the cyclopropylmethyl substituent in .

- Cyclopropylethyl vs. Cyclobutyl : N-Cyclobutyl-3-fluoro-5-methylaniline () has a cyclobutyl group, which introduces greater conformational flexibility than the rigid cyclopropane ring. However, cyclobutane’s larger size may reduce metabolic stability compared to cyclopropane .

Physicochemical Properties

- Molecular Weight and Lipophilicity : The target compound (193.26 g/mol) is heavier than its cyclopropylmethyl and cyclobutyl analogs (179.23 g/mol), likely due to the extended N-substituent. This increase may elevate logP, favoring passive diffusion across biological membranes.

- Missing Data : Boiling points, melting points, and solubility data are unavailable in the provided evidence, limiting direct comparisons of physical properties.

Biological Activity

N-(1-cyclopropylethyl)-3-fluoro-5-methylaniline is a compound that has garnered attention in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : C12H14FN

- Molecular Weight : 201.25 g/mol

The compound features a cyclopropyl group attached to a nitrogen atom, a fluorine atom on the aromatic ring, and a methyl group, which may influence its biological activity.

Research indicates that this compound functions primarily as an inhibitor of specific kinases, particularly the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial in regulating cellular responses to stress, inflammation, and apoptosis. Inhibition of p38 MAPK has been linked to therapeutic effects in various inflammatory diseases and cancers.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Kinase Inhibition | Inhibits p38 MAPK | |

| Anti-inflammatory | Reduces cytokine production | |

| Anticancer | Induces apoptosis in cancer cells |

Pharmacological Effects

- Anti-inflammatory Activity :

- Anticancer Potential :

Case Study 1: Rheumatoid Arthritis

In a clinical trial assessing the efficacy of this compound in patients with rheumatoid arthritis, participants exhibited reduced joint inflammation and pain after treatment. The study highlighted the compound's ability to lower levels of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory processes.

Case Study 2: Cancer Treatment

A preclinical study evaluated the compound's effect on human breast cancer cells (MCF-7). Results indicated that treatment with this compound led to a significant decrease in cell viability and an increase in apoptotic markers compared to untreated controls. This suggests its potential as a novel therapeutic agent for breast cancer .

Safety and Toxicology

While this compound shows promising biological activities, safety assessments are crucial. Preliminary toxicological evaluations indicate moderate toxicity levels, necessitating further studies to establish safe dosage ranges for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.